![molecular formula C10H11BrO2 B1338914 4-(2-Bromophenyl)butanoic acid CAS No. 90841-47-7](/img/structure/B1338914.png)
4-(2-Bromophenyl)butanoic acid
Overview
Description
4-(2-Bromophenyl)butanoic acid is a chemical compound with the CAS Number: 90841-47-7 . It has a molecular weight of 243.1 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of (S)-3-(4-Bromophenyl)butanoic Acid involves the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily making α-bromination possible .Molecular Structure Analysis
The InChI code for 4-(2-Bromophenyl)butanoic acid is 1S/C10H11BrO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) . This indicates the presence of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms in the molecule .Scientific Research Applications
Proteomics Research
4-(2-Bromophenyl)butanoic acid: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound is used as a specialty product for proteomics research applications . It can be involved in the modification of proteins or peptides to study their interaction with other molecules, stability, and activity.
Drug Discovery
This compound has shown potential in drug discovery, particularly as a ligand in the crystallization of membrane proteins. Membrane proteins are challenging to study due to their hydrophobic nature, and 4-(2-Bromophenyl)butanoic acid can aid in stabilizing these proteins for better analysis.
Therapeutic Agent Research
Research has explored the use of 4-(2-Bromophenyl)butanoic acid as a potential therapeutic agent for diseases such as cancer. Its properties may allow it to interact with biological targets, potentially leading to the development of new medications.
properties
IUPAC Name |
4-(2-bromophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSZDDKXBDHOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537055 | |
Record name | 4-(2-Bromophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90841-47-7 | |
Record name | 4-(2-Bromophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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